Coenzyme Q7

Description

Properties

IUPAC Name |

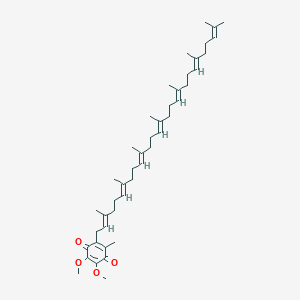

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H66O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30H,12-17,19,21,23,25,27,29,31H2,1-11H3/b33-20+,34-22+,35-24+,36-26+,37-28+,38-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBESHHFMIFSNRV-RJYQSXAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318261 | |

| Record name | Coenzyme Q7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-95-7, 25222-34-8 | |

| Record name | Coenzyme Q7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone 7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coenzyme Q7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COENZYME Q7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRK47DEG6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Genetic Foundations of Coenzyme Q7

COQ7 Gene Encoding and Homologs

The COQ7 gene and its homologs are highly conserved across various species, highlighting their fundamental role in cellular metabolism. These genes encode a mitochondrial enzyme, 5-demethoxyubiquinone hydroxylase, which is crucial for the production of Coenzyme Q, an essential electron carrier in the mitochondrial respiratory chain and a potent antioxidant.

Characterization of Human COQ7 (COQ7, CAT5, CLK-1, CLK1, COQ10D8)

The human COQ7 gene, also known by aliases such as CAT5, CLK-1, and COQ10D8, encodes the Coenzyme Q7 hydroxylase. wikipedia.orggenecards.org This protein is a key enzyme in the intricate biosynthetic pathway of Coenzyme Q10. uniprot.org The human COQ7 protein consists of 217 amino acids. wikipedia.org The gene itself is composed of six exons and spans approximately 11 kilobases. wikipedia.org Functionally, the COQ7 enzyme catalyzes the hydroxylation of 5-demethoxyubiquinone, a critical step in the production of CoQ10. wikipedia.orguniprot.org Beyond its primary mitochondrial function, a subset of COQ7 protein can also be found in the nucleus, where it is thought to play a role in regulating gene expression in response to mitochondrial reactive oxygen species (ROS), forming a retrograde signaling pathway from the mitochondria to the nucleus. wikipedia.org

| Attribute | Details | References |

|---|---|---|

| Official Symbol | COQ7 | wikipedia.orggenecards.org |

| Aliases | CAT5, CLK-1, CLK1, COQ10D8 | wikipedia.orggenecards.org |

| Encoded Protein | This compound, hydroxylase (5-demethoxyubiquinone hydroxylase) | wikipedia.org |

| Protein Length | 217 amino acids | wikipedia.org |

| Gene Structure | 6 exons, spanning ~11 kb | wikipedia.org |

| Primary Function | Catalyzes a crucial step in Coenzyme Q10 biosynthesis | wikipedia.orguniprot.org |

| Subcellular Localization | Primarily mitochondrial inner membrane, with a smaller pool in the nucleus | wikipedia.org |

Invertebrate Homologs and Functional Conservation (e.g., Caenorhabditis elegans clk-1)

The nematode Caenorhabditis elegans possesses a well-studied homolog of the human COQ7 gene, known as clk-1 (clock-1). wikipedia.org Mutations in the clk-1 gene in C. elegans lead to a range of distinct phenotypes, including a slowed developmental rate, altered physiological rhythms, and a significant extension of lifespan. genecards.org The clk-1 gene encodes a protein of 187 amino acids. medchemexpress.com

Crucially, the function of this gene is highly conserved between invertebrates and humans. genecards.org Studies have demonstrated that the human COQ7 gene can functionally complement, or "rescue," C. elegans with a mutated clk-1 gene. genecards.org This functional conservation underscores the fundamental importance of this gene's role in the biosynthesis of coenzyme Q across divergent species. genecards.org Like its human counterpart, the CLK-1 protein is localized to the mitochondria. nih.gov

Fungal Homologs and Mechanistic Insights (e.g., Saccharomyces cerevisiae Coq7p)

In the budding yeast Saccharomyces cerevisiae, the homolog of human COQ7 is the COQ7 gene, which encodes the protein Coq7p. wikipedia.orgsenescence.info This fungal model has provided invaluable mechanistic insights into the function of this protein family. S. cerevisiae mutants lacking a functional COQ7 gene are unable to synthesize Coenzyme Q6 (the yeast equivalent of human CoQ10) and are consequently deficient in respiration. senescence.info

Research in yeast has revealed that Coq7p is a mitochondrial protein. senescence.info Furthermore, studies have shown that the human COQ7 gene can functionally complement yeast coq7 deletion mutants, restoring their ability to grow on non-fermentable carbon sources, a process that requires respiration. uniprot.orgresearchgate.net This again highlights the remarkable functional conservation of this enzyme from yeast to humans. Mechanistically, yeast studies have also suggested that Coq7p may play a structural role in stabilizing a multi-enzyme complex required for Coenzyme Q biosynthesis.

Genomic Localization of the COQ7 Locus

The precise location of the COQ7 gene within the vast landscape of the human genome has been accurately determined, providing a foundation for understanding its regulation and inheritance.

Human Chromosomal Mapping and Band Location

The human COQ7 gene is located on the short (p) arm of chromosome 16. wikipedia.org More specifically, it is situated at the chromosomal band position 16p12.3. wikipedia.orgresearchgate.net

| Chromosome | Arm | Band | References |

|---|---|---|---|

| 16 | p | 12.3 | wikipedia.orgresearchgate.net |

Cross-Species Genomic Conservation and Ortholog Analysis

The COQ7 gene is highly conserved across a wide range of eukaryotic species, indicative of its ancient origins and essential function. Orthologs of the human COQ7 gene have been identified in numerous organisms, from simple yeasts to complex mammals. wikipedia.org This deep evolutionary conservation is a testament to the indispensable role of Coenzyme Q in aerobic metabolism.

An analysis of orthologs reveals a significant degree of sequence similarity at both the nucleotide and amino acid levels. For instance, the mouse ortholog, Mclk1, is located on mouse chromosome 7. wikipedia.org The fruit fly, Drosophila melanogaster, also possesses a Coq7 ortholog. The high degree of conservation in the protein structure, particularly in the domains responsible for catalytic activity, underscores the shared biochemical function of these orthologs across different species. wikipedia.org This evolutionary conservation makes model organisms like C. elegans and S. cerevisiae powerful tools for dissecting the intricacies of Coenzyme Q biosynthesis and its impact on health and aging. genecards.orguniprot.org

Molecular Functionality of the COQ7 Protein

The COQ7 protein, also known as this compound hydroxylase, is a critical enzyme in the biosynthesis of Coenzyme Q (CoQ), or ubiquinone. wikipedia.org Located in the inner mitochondrial membrane, its functionality extends beyond a singular catalytic role to include significant structural contributions and intricate interactions within a multi-protein complex. wikipedia.orgbiorxiv.org As a member of the di-iron carboxylate protein family, COQ7's activity is essential for the penultimate step in the CoQ biosynthetic pathway. biorxiv.orgnih.govebi.ac.uk

Enzymatic Activity: Hydroxylation Mechanism of 5-Demethoxyubiquinone

The primary enzymatic function of the COQ7 protein is to catalyze the hydroxylation of 5-demethoxyubiquinone (DMQ), the immediate precursor to Coenzyme Q. ebi.ac.ukuniprot.org This reaction represents the second to last step in the CoQ10 synthesis pathway. gencat.cat COQ7 functions as a monooxygenase, incorporating one atom of molecular oxygen into the substrate to form 5-hydroxyubiquinone. wikipedia.orgebi.ac.uk

The catalytic process occurs at a di-iron active center within the protein. biorxiv.org This di-iron carboxylate structure is characteristic of a class of enzymes that utilize two iron atoms, bridged by at least one carboxylate group from an amino acid residue, to bind and activate dioxygen for various chemical transformations. biorxiv.org In the case of COQ7, this active site facilitates the hydroxylation at the C5 position of the benzoquinone ring of the DMQ substrate. unl.edu While the precise mechanism is complex, it is understood to involve the activation of molecular oxygen by the reduced di-iron center, followed by the insertion of an oxygen atom into the C-H bond of the substrate. This reaction is unique among many di-iron carboxylate proteins as it appears to utilize NADH directly. ebi.ac.uk

Structural Contribution to the Coenzyme Q Biosynthetic Complex

Beyond its catalytic role, the COQ7 protein serves an important structural function within the Coenzyme Q biosynthetic complex, often referred to as the "Q-complex" or "Q-synthome". biorxiv.orgmdpi.com This large, multi-enzyme complex is a dynamic assembly of several COQ proteins located on the matrix face of the inner mitochondrial membrane. biorxiv.org The integrity of this complex is believed to facilitate the efficient channeling of hydrophobic intermediates between the various enzymatic steps of CoQ synthesis. biorxiv.org

Research, particularly in the yeast model Saccharomyces cerevisiae, has demonstrated that the physical presence of the COQ7 protein is necessary for the stability of the entire Q-complex. biorxiv.orgunl.edu Even catalytically inactive forms of the COQ7 polypeptide can retain this stabilizing capacity. unl.edu This structural role involves stabilizing other COQ polypeptides, ensuring the proper assembly and function of the metabolon. uniprot.org The absence or instability of COQ7 can lead to the disruption and degradation of other components of the biosynthetic machinery. nih.gov

Specific Protein-Protein Interactions within the Metabolon (e.g., COQ9)

The function of COQ7 is intricately linked to its direct physical and functional interactions with other proteins in the Q-complex, most notably COQ9. nih.govresearchgate.net COQ9 is a lipid-binding protein that plays a crucial auxiliary role in CoQ biosynthesis. mdpi.comnih.gov It specifically associates with COQ7 to form a stable sub-complex, which is fundamental for accessing the lipid-soluble substrates of the pathway. mdpi.comnih.govresearchgate.net

Structural and functional analyses have revealed that COQ7 and COQ9 cooperate to access hydrophobic precursors like DMQ from within the mitochondrial inner membrane. biorxiv.orgnih.gov The interaction with COQ9 enhances the substrate-binding capacity of COQ7. biorxiv.orgnih.gov Cryo-electron microscopy has shown that human COQ7 and COQ9 co-purify as a 1:1 complex, which can further assemble into larger oligomeric structures, including heterodimers, tetramers, and octamers. biorxiv.orgnih.gov It is hypothesized that a COQ7:COQ9 tetramer can induce curvature in the membrane, potentially creating a pathway for CoQ intermediates to move from the lipid bilayer to the enzyme's active site. biorxiv.orgnih.gov This interaction is highly specific, with certain mutations in a surface patch of the COQ9 protein severely disrupting the formation of the COQ7-COQ9 complex. nih.govresearchgate.net

| Interacting Protein | Function of Interaction | Structural Implication | Reference |

|---|---|---|---|

| COQ9 | Enhances substrate binding; enables access to hydrophobic CoQ precursors. | Forms a stable sub-complex (heterodimer) that oligomerizes into tetramers and octamers. | nih.govbiorxiv.orgnih.gov |

| Q-Complex Components (General) | Stabilizes the multi-enzyme CoQ biosynthetic complex. | Acts as a scaffold, essential for the integrity and stability of the entire metabolon. | biorxiv.orguniprot.orgunl.edu |

Characterization of Conserved Motifs for Metal Coordination

COQ7 is classified as a di-iron carboxylate protein, a feature defined by a specific, conserved amino acid motif responsible for coordinating two iron atoms within its active site. biorxiv.orgnih.gov This metal cofactor is absolutely essential for the enzyme's catalytic activity. biorxiv.org The iron-binding motif is composed of conserved carboxylate residues (from glutamic acid) and histidine residues. biorxiv.org

The three-dimensional structure of the human COQ7 protein reveals a four-helix bundle that forms the di-iron active site. nih.gov The specific consensus sequence for this functionally critical iron coordination has been identified as (E-(X6)-Y-(X22)-E-(X2)-H-(X48)-E-(X6)-Y-(X28)-E-(X2)-H). nih.gov This motif positions the side chains of the glutamate (B1630785) and histidine residues precisely to bind the two iron ions, which are bridged by at least one carboxylate group. biorxiv.orgnih.gov This structural arrangement is the foundation for COQ7's ability to bind and activate molecular oxygen for the hydroxylation of its substrate. biorxiv.org

| Motif Component | Description | Function | Reference |

|---|---|---|---|

| Di-iron Center | Two iron atoms (Fe1 and Fe2) in the active site. | Binds and activates molecular oxygen for catalysis. | biorxiv.orgnih.gov |

| Carboxylate Residues (Glutamate) | Four conserved glutamate (E) residues. | Coordinate the two iron ions; at least one acts as a bridge between them. | biorxiv.org |

| Histidine Residues | Two conserved histidine (H) residues. | Provide additional coordination points for the iron ions. | biorxiv.org |

| Consensus Sequence | E-(X6)-Y-(X22)-E-(X2)-H-(X48)-E-(X6)-Y-(X28)-E-(X2)-H | Defines the specific spacing and arrangement of the coordinating amino acids. | nih.gov |

Coenzyme Q7 in Ubiquinone Biosynthesis Pathways

Overview of the Ubiquinone Biosynthetic Machinery in Eukaryotes

The biosynthesis of CoQ in eukaryotes is a highly conserved process that primarily occurs within the mitochondria. portlandpress.comrupress.org The pathway can be broadly divided into three main stages: the synthesis of the aromatic 4-hydroxybenzoate (B8730719) (4-HB) head group, the formation of the polyisoprenoid tail, and the condensation of these two precursors followed by a series of modifications to the head group. mdpi.commdpi.com

The synthesis of the isoprenoid side chain takes place through the mevalonate (B85504) pathway, while the 4-HB ring precursor is derived from tyrosine in the cytosol. rupress.orgmdpi.com These components are then transported into the mitochondria, where the final assembly and modifications occur. portlandpress.commdpi.com The enzymes responsible for these latter steps, including COQ7, are organized into a multi-enzyme complex associated with the inner mitochondrial membrane. rupress.orgcsic.es This complex, often referred to as the CoQ-synthome or Complex Q, facilitates the efficient production of the final CoQ molecule. portlandpress.commdpi.com

COQ7-Catalyzed Step in the Final Stages of Ubiquinone Synthesis

COQ7, also known as 5-demethoxyubiquinone hydroxylase, is a mitochondrial di-iron-containing enzyme that catalyzes the penultimate step in the CoQ biosynthesis pathway. neurology.orggenecards.orgwikipedia.org Specifically, it is responsible for the hydroxylation of 5-demethoxyubiquinone (DMQ), the immediate precursor to CoQ. neurology.orgpnas.org This reaction involves the addition of a hydroxyl group to the C6 position of the benzoquinone ring of DMQ. uniprot.org

The catalytic mechanism of COQ7 involves a substrate-mediated reduction pathway. uniprot.orgnih.gov Nicotinamide adenine (B156593) dinucleotide (NADH) provides the electrons, which are shuttled to DMQ. DMQ then transfers these electrons to the di-iron center of the enzyme, initiating the activation of molecular oxygen for the subsequent hydroxylation reaction. uniprot.orgnih.gov The physiological substrates for human COQ7 are DMQ9 and DMQ10, which have nine and ten isoprenoid units in their tails, respectively. uniprot.org

Assembly and Function of the Multi-Enzymatic CoQ Biosynthetic Complex (Complex Q Metabolon)

The enzymes involved in the modification of the CoQ head group, including COQ7, assemble into a high molecular weight complex on the matrix side of the inner mitochondrial membrane. rupress.orgmdpi.combiorxiv.org This "metabolon" structure is thought to enhance the efficiency of CoQ biosynthesis by bringing the sequential enzymes into close proximity. nih.govbiorxiv.org

Roles of Upstream and Downstream COQ Proteins (e.g., COQ2, COQ4, COQ8)

COQ2: This enzyme is responsible for the condensation of the 4-HB head group with the polyisoprenoid tail, an early and essential step in the pathway. portlandpress.comrupress.org

COQ4: While its precise enzymatic function is not fully understood, COQ4 is believed to act as a scaffold protein, essential for the assembly and stability of the CoQ biosynthetic complex. mdpi.comresearchgate.net Its presence is crucial for maintaining the levels of other COQ proteins, including COQ7. portlandpress.com

COQ8 (ADCK3): This protein is a member of the UbiB kinase-like family and possesses ATPase activity. mdpi.com It is thought to play a regulatory role, potentially by extracting the quinone head of CoQ intermediates from the membrane to allow for their modification by other enzymes in the complex. mdpi.com

Oligomeric State and Membrane Deforming Properties of COQ7:COQ9 Complexes

Recent structural studies have provided significant insights into the interaction between COQ7 and another essential protein, COQ9. biorxiv.orgnih.govrcsb.org COQ9 is a lipid-binding protein that is crucial for the function of COQ7. mdpi.compnas.org

It has been shown that COQ7 and COQ9 form a stable complex. biorxiv.orgnih.gov Structural analysis revealed that COQ7 adopts a ferritin-like fold with a hydrophobic channel, and its ability to bind substrates is enhanced by its interaction with COQ9. biorxiv.orgnih.govresearchgate.net Molecular dynamics simulations suggest that two COQ7:COQ9 heterodimers assemble into a curved tetramer that can deform the mitochondrial inner membrane. biorxiv.orgnih.govresearchgate.net This membrane deformation may create a pathway for the hydrophobic CoQ intermediates to move from within the lipid bilayer to the active sites of the enzymes. biorxiv.orgnih.govresearchgate.net Furthermore, two of these tetramers can form a soluble, capsid-like octamer that can capture lipids within it. biorxiv.orgresearchgate.net These findings suggest a cooperative mechanism where COQ7 and COQ9 work together to access and process the hydrophobic precursors required for CoQ synthesis. biorxiv.orgresearchgate.net

Cellular Compartmentalization of Coenzyme Q Biosynthesis

The primary site of CoQ biosynthesis in eukaryotes is the mitochondrion, specifically at the inner mitochondrial membrane. mdpi.comrupress.orgmdpi.com The enzymes of the CoQ biosynthetic pathway are nuclear-encoded and are imported into the mitochondria. portlandpress.com The final steps of the pathway, including the reaction catalyzed by COQ7, occur on the matrix-facing side of the inner membrane. mdpi.com

Interestingly, evidence suggests that the CoQ biosynthetic machinery is not uniformly distributed throughout the inner mitochondrial membrane. Instead, the head-modifying COQ proteins, including COQ7, colocalize to discrete domains that are often situated near endoplasmic reticulum (ER)-mitochondria contact sites. rupress.org This spatial organization is thought to facilitate the accessibility of substrates, such as the 4-HB head group synthesized in the cytosol, for efficient and processive CoQ production and its subsequent distribution throughout the cell. mdpi.comrupress.org While the majority of CoQ synthesis occurs in the mitochondria, the presence of CoQ in other cellular membranes suggests the existence of transport mechanisms or potentially extramitochondrial biosynthetic activity. mdpi.commdpi.com

Cellular and Subcellular Functions of Coenzyme Q7

Role in Mitochondrial Bioenergetics and Electron Transfergenome.jpnih.gov

Coenzyme Q7 is a central figure in mitochondrial bioenergetics, the process by which cells convert nutrients into ATP, the primary energy currency. maayanlab.cloud Its principal role is within the inner mitochondrial membrane as a mobile component of the electron transport chain (ETC). smolecule.comnih.gov

The primary and most well-established function of this compound is to act as a dynamic electron carrier within the mitochondrial ETC. smolecule.comgenome.jp Positioned at a critical junction, it shuttles electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinone:cytochrome c oxidoreductase). evitachem.comimrpress.com

The process involves a continuous redox cycle. The oxidized form of CoQ7, ubiquinone-7, accepts two electrons from Complex I or Complex II, becoming fully reduced to ubiquinol-7 (B1212737). agriculturejournals.czevitachem.com This mobile ubiquinol-7 then diffuses through the lipid bilayer of the inner mitochondrial membrane to Complex III, where it donates the electrons. dokumen.pub This ability to accept and transfer one or two electrons is crucial for its function. imrpress.com The transfer of electrons through the ETC is a foundational step for cellular respiration. smolecule.com

Table 1: this compound in the Electron Transport Chain

| Feature | Description |

| Location | Inner mitochondrial membrane. senescence.inforesearchgate.net |

| Starting Complexes | Accepts electrons from Complex I (NADH Dehydrogenase) and Complex II (Succinate Dehydrogenase). evitachem.comimrpress.com |

| Ending Complex | Donates electrons to Complex III (Cytochrome bc1 complex). evitachem.com |

| Redox States | Cycles between oxidized (ubiquinone), intermediate (semiquinone), and reduced (ubiquinol) forms. agriculturejournals.cz |

| Function | Mobile carrier that links flavoprotein dehydrogenases to the cytochromes. genome.jp |

The transfer of electrons by this compound is tightly coupled to the process of oxidative phosphorylation. As electrons move from ubiquinol-7 to Complex III, protons (H+) are pumped from the mitochondrial matrix to the intermembrane space. evitachem.com This action, part of the Q-cycle at Complex III, contributes significantly to establishing the proton-motive force—an electrochemical gradient across the inner mitochondrial membrane. grc.com

This gradient represents a form of stored energy. The flow of protons back into the mitochondrial matrix through ATP synthase (Complex V) drives the synthesis of ATP from ADP and inorganic phosphate. evitachem.comimrpress.com Therefore, CoQ7's role as an electron shuttle is indispensable for efficient ATP generation, which powers numerous cellular activities. maayanlab.cloud Impairments in this process due to CoQ deficiency can lead to reduced ATP production. nih.gov

Reactive Oxygen Species Metabolism and Cellular Redox Homeostasisgenome.jpresearchgate.net

This compound plays a dual role in cellular redox balance, acting as both an antioxidant and, under certain conditions, a prooxidant. grc.comnih.gov This duality stems from its ability to exist in three different redox states: the fully oxidized ubiquinone, the partially reduced semiquinone radical, and the fully reduced ubiquinol (B23937). mdpi.com

The fully reduced form, ubiquinol-7, is a potent lipid-soluble antioxidant. mdpi.comnih.gov It protects cellular membranes, proteins, and DNA from damage caused by reactive oxygen species (ROS) generated during metabolic processes. nih.govnih.gov Ubiquinol can inhibit both the initiation and propagation of lipid peroxidation by directly scavenging harmful free radicals. nih.govnih.gov This makes Coenzyme Q the only endogenously synthesized lipid-soluble antioxidant. nih.govtermedia.pl

Paradoxically, this compound can also contribute to the generation of ROS. During its redox cycling in the electron transport chain, a short-lived, unstable intermediate called the semiquinone radical (CoQ7•−) is formed. agriculturejournals.czgrc.com This radical can, under certain conditions, transfer a single electron to molecular oxygen (O2), resulting in the formation of the superoxide (B77818) radical (O2•−), a primary ROS. grc.com This process is a known source of mitochondrial oxidative stress. imrpress.com The balance between the antioxidant and prooxidant activities of the CoQ pool is critical for cellular health. grc.com

Mitochondrial-Nuclear Retrograde Signaling

This compound (COQ7), also known as CLK-1 in C. elegans, is a mitochondrial monooxygenase essential for the biosynthesis of ubiquinone (Coenzyme Q). wikipedia.orgmaayanlab.cloud While its primary function resides in the mitochondria, a distinct pool of COQ7 participates in mitochondrial-nuclear retrograde signaling, a communication pathway that relays information about the metabolic state of mitochondria to the nucleus to modulate gene expression. nih.govnih.gov This dual localization allows COQ7 to act as a sensor and regulator, linking mitochondrial function directly to nuclear transcriptional responses, particularly under conditions of stress. maayanlab.cloudnih.govnih.gov

The canonical function of COQ7 requires its import into the mitochondrial matrix. wikipedia.orgmybiosource.com However, under specific cellular conditions, a fraction of the COQ7 protein is directed to the nucleus. wikipedia.orgmdpi.com The primary trigger for this translocation is an increase in mitochondrial reactive oxygen species (ROS), which are natural byproducts of oxidative metabolism. nih.govnih.gov This suggests that COQ7 acts as a barometer of the mitochondrial redox environment. nih.govnih.gov When ROS levels rise, indicating mitochondrial stress or dysfunction, the nuclear localization of COQ7 is enhanced. mdpi.comnih.gov

The mechanism governing this shift in localization is linked to its N-terminal sequence, which contains a nuclear targeting sequence that is normally cleaved upon import into the mitochondria. mdpi.comcsic.es Defects or inefficiencies in the mitochondrial import machinery, which can be induced by oxidative stress, can lead to the accumulation of a pre-protein form of COQ7 in the cytoplasm, which is then able to enter the nucleus. mdpi.comresearchgate.net This process represents a sophisticated cellular strategy to directly signal the state of mitochondrial health to the nuclear command center. nih.govnih.gov

Once in the nucleus, COQ7 functions as a transcriptional modulator, directly influencing the expression of genes involved in cellular stress responses. maayanlab.cloudnih.govmdpi.com Its nuclear activity is independent of its role in ubiquinone biosynthesis. uniprot.org A key function of nuclear COQ7 is to maintain ROS homeostasis by regulating genes involved in ROS metabolism. nih.govnih.gov For instance, nuclear COQ7 has been shown to increase the transcription of glutaminase (B10826351) (GLS2) while suppressing the expression of WW domain-containing oxidoreductase (WWOX), thereby altering metabolic pathways to control cellular ROS levels. nih.govmdpi.comcsic.es

Furthermore, nuclear COQ7 plays a significant role in dampening the mitochondrial unfolded protein response (UPRmt), a stress pathway activated by the accumulation of misfolded proteins in the mitochondria. nih.govnih.gov By suppressing a subset of UPRmt genes, such as HSPA9 and HSPD1, nuclear COQ7 prevents the over-activation of this stress response under basal conditions, acting as a rheostat to fine-tune the cellular reaction to mitochondrial stress. nih.govcsic.es This regulatory function is critical for balancing protective stress responses and preventing the potentially detrimental effects of their chronic activation. nih.gov

| Gene Target | Effect of Nuclear COQ7 | Pathway Regulated | Reference |

| GLS2 (Glutaminase) | Increased Expression | ROS Metabolism, Glutamine Metabolism | nih.govmdpi.com |

| WWOX | Decreased Expression | ROS Metabolism | nih.govmdpi.comcsic.es |

| HSPA9, HSPD1 | Decreased Expression | Mitochondrial Unfolded Protein Response (UPRmt) | nih.govcsic.es |

| TIMM22 | Binding/Modulation | Mitochondrial Protein Import | mdpi.comcsic.es |

The regulatory effects of nuclear COQ7 are mediated by its ability to bind directly to chromatin. mdpi.comnih.govgenecards.org Chromatin immunoprecipitation (ChIP) experiments have confirmed that the nuclear fraction of COQ7 associates with specific gene loci. mdpi.com Among the identified targets are the genes for WW domain-containing oxidoreductase (WWOX) and the mitochondrial import inner membrane translocase subunit TIMM22. mdpi.comcsic.es The ability to bind chromatin is a recognized molecular function of the COQ7 protein. wikipedia.orgnih.govnih.gov

While the precise mechanism through which COQ7 modulates transcription after binding to chromatin is not yet fully elucidated, its association with these gene regions directly links it to the transcriptional machinery. wikipedia.orgmdpi.com By binding to regulatory regions of target genes, COQ7 can influence the recruitment or activity of RNA polymerase II and other transcription factors, thereby increasing or decreasing the rate of gene transcription. mdpi.comnih.gov This direct interaction with chromatin underscores its role as a transcriptional regulator that translates mitochondrial redox signals into specific changes in the nuclear gene expression program. mdpi.comnih.gov

Broader Metabolic Pathway Integration

The influence of COQ7 extends beyond direct transcriptional regulation and its canonical role in the Coenzyme Q (CoQ) synthesis pathway. By controlling the availability of the CoQ pool, COQ7 is integral to other fundamental metabolic processes that rely on CoQ as an essential electron carrier. mdpi.commdpi.com

The de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA, is metabolically linked to the mitochondrial electron transport chain. mdpi.com A key enzyme in this pathway, dihydroorotate (B8406146) dehydrogenase (DHODH), is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate. This reaction requires an electron acceptor, and it is the mitochondrial CoQ pool that serves this function. mdpi.comresearchgate.net Electrons from DHODH are transferred to CoQ, which then shuttles them to Complex III of the respiratory chain. mdpi.com Therefore, the function of COQ7 in catalyzing a crucial step in CoQ biosynthesis is indispensable for maintaining the CoQ pool required for continuous pyrimidine (B1678525) production. maayanlab.cloudmdpi.com

The catabolism of fatty acids through beta-oxidation is a major source of cellular energy, generating reducing equivalents that fuel ATP synthesis. mdpi.com This process is also dependent on the mitochondrial CoQ pool. The enzyme electron-transfer flavoprotein dehydrogenase (ETFDH) collects electrons from the oxidation of fatty acids and branched-chain amino acids and transfers them directly to CoQ. mdpi.commdpi.comimrpress.com Reduced CoQ (ubiquinol) then enters the main electron transport chain. imrpress.com Consequently, a functional CoQ biosynthesis pathway, which includes the hydroxylase activity of COQ7, is vital for the cell's ability to efficiently derive energy from fats. mdpi.comnih.gov

| Metabolic Pathway | Key CoQ-Dependent Enzyme | Role of Coenzyme Q | Implied Role of COQ7 | Reference |

| Pyrimidine Biosynthesis | Dihydroorotate Dehydrogenase (DHODH) | Electron acceptor for the oxidation of dihydroorotate. | Synthesizes CoQ, enabling DHODH activity. | mdpi.comresearchgate.net |

| Fatty Acid β-Oxidation | Electron-Transfer Flavoprotein Dehydrogenase (ETFDH) | Electron acceptor from ETFDH, linking fatty acid oxidation to the respiratory chain. | Synthesizes CoQ, enabling electron transfer from fatty acid breakdown. | mdpi.commdpi.comimrpress.com |

Sulfide (B99878) Metabolism Linkages

The metabolism of hydrogen sulfide (H₂S), a significant signaling molecule and potential toxin, is intrinsically linked to the mitochondrial electron transport chain through Coenzyme Q. The first and rate-limiting enzyme in the mitochondrial H₂S oxidation pathway is sulfide quinone oxidoreductase (SQOR). frontiersin.orgproteopedia.org This enzyme, located on the inner mitochondrial membrane, catalyzes the oxidation of sulfide. proteopedia.orgembopress.org In this critical reaction, Coenzyme Q serves as the obligatory electron acceptor, being reduced to ubiquinol. frontiersin.orgembopress.org

Consequently, the proper functioning of the entire sulfide oxidation pathway is dependent on a sufficient supply of CoQ. nih.govembopress.org Research in human fibroblasts and mouse models has demonstrated that a deficiency in CoQ, which can result from mutations in the COQ7 gene, leads to a direct impairment of sulfide metabolism. frontiersin.orgembopress.org This impairment is characterized by a reduction in both the protein levels and the enzymatic activity of SQOR, proportional to the degree of CoQ deficiency. embopress.org The downstream effects of this disruption include the accumulation of H₂S and the depletion of glutathione (B108866), contributing to cellular stress. frontiersin.orgembopress.org Conversely, supplementation with CoQ₁₀ has been shown to increase the expression of SQOR, highlighting the direct regulatory link between CoQ availability and sulfide catabolism. nih.gov

| Enzyme/Metabolite | Role in Sulfide Metabolism | Impact of CoQ Deficiency | Reference |

| Sulfide Quinone Oxidoreductase (SQOR) | First enzyme in the H₂S oxidation pathway; oxidizes sulfide. | Reduced protein levels and activity. | frontiersin.org, embopress.org |

| Coenzyme Q (Ubiquinone) | Electron acceptor for the SQOR-catalyzed reaction. | Insufficient levels to accept electrons, blocking the pathway. | embopress.org, nih.gov |

| Hydrogen Sulfide (H₂S) | Substrate for SQOR; signaling molecule and toxin. | Accumulates in tissues due to impaired oxidation. | frontiersin.org |

| Thiosulfate | Product of the sulfide oxidation pathway. | Reduced levels in plasma and urine observed in mouse models. | frontiersin.org, nih.gov |

Iron Sulfur Cluster Synthesis Connections

Coenzyme Q is a central component for the function of the mitochondrial respiratory chain, which includes several proteins containing iron-sulfur (Fe-S) clusters. These clusters are essential prosthetic groups that facilitate electron transfer. For instance, Complex I and Complex II utilize Fe-S clusters to pass electrons that are ultimately transferred to Coenzyme Q. mdpi.compnas.org

The functional connection between COQ7 and Fe-S cluster synthesis is primarily through the role of CoQ as an electron carrier. CoQ is reduced by various oxidoreductases, including those that are themselves iron-sulfur proteins, thereby integrating pathways like Fe-S cluster synthesis with the electron transport chain. mdpi.com Studies in C. elegans have shown that mutations in clk-1 (the homolog of human COQ7) are lethal when combined with genetic disruptions that affect iron retrieval or particular iron-sulfur proteins of the respiratory chain. pnas.org This indicates that when CoQ biosynthesis is compromised due to a defective COQ7 enzyme, the cell becomes critically vulnerable to defects in Fe-S cluster-dependent proteins, underscoring the tight functional integration of these mitochondrial systems. pnas.org

Suppression of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The reduced form of Coenzyme Q, ubiquinol, is a potent, lipophilic antioxidant that plays a critical role in protecting cellular membranes from oxidative damage. ebi.ac.ukresearchgate.net Its function as a ferroptosis suppressor is a key protective mechanism.

Ubiquinol effectively neutralizes lipid peroxyl radicals within membranes, thereby halting the chain reaction of lipid peroxidation that defines ferroptosis. researchgate.net This function is distinct from the canonical glutathione peroxidase 4 (GPX4) pathway but works in parallel to it. Research has identified Ferroptosis Suppressor Protein 1 (FSP1) as an oxidoreductase that reduces CoQ to ubiquinol, thereby regenerating the active antioxidant form that resists ferroptosis. d-nb.info Therefore, the biosynthetic pathway involving COQ7 is essential for maintaining the cellular pool of CoQ that FSP1 utilizes to suppress this form of cell death. d-nb.info Furthermore, studies have shown that modulating metabolic pathways to increase the synthesis of CoQ can enhance resistance to ferroptosis, confirming its essential role in this process. nih.gov

Influence on Mitochondrial Homeostasis and Dynamics

The availability of Coenzyme Q, as regulated by enzymes like COQ7, is a cornerstone of mitochondrial health, influencing membrane integrity, genetic material maintenance, and energy balance.

The mitochondrial permeability transition pore (mPTP) is a large, non-selective channel in the inner mitochondrial membrane whose prolonged opening can trigger cell death. nih.gov Coenzyme Q has been identified as a significant regulator of mPTP activity. nih.govresearchgate.net Studies on isolated mitochondria have shown that CoQ levels can influence the pore's open probability. Specifically, an excess of CoQ has been associated with a decreased probability of mPTP opening. nih.gov

Conversely, a deficiency in CoQ can promote mPTP activation. nih.gov In fibroblasts from patients with CoQ deficiency, increased production of reactive oxygen species (ROS) and activation of the mPTP were observed. This suggests that under conditions of CoQ deficiency, the resulting oxidative stress contributes to the opening of the pore, which in turn can lead to the degradation of damaged mitochondria via mitophagy or, if widespread, apoptosis. nih.gov

Uncoupling proteins (UCPs), particularly UCP1 found in brown adipose tissue (BAT), dissipate the mitochondrial proton gradient to produce heat instead of ATP, a process known as non-shivering thermogenesis. nih.gov Seminal research has identified Coenzyme Q as an obligatory cofactor for the function of UCP1. amazonaws.comnih.gov

The H+ transport activity of UCP1 is dependent on the presence of CoQ. amazonaws.comnih.gov Specifically, the oxidized form of CoQ (ubiquinone) is required to activate UCP1-mediated proton transport, which can then be regulated by fatty acids and purine (B94841) nucleotides. nih.gov Consequently, a deficiency in CoQ robustly decreases UCP1 protein levels and impairs uncoupled respiration. nih.gov This leads to reduced thermogenic capacity and increased sensitivity to cold, as observed in models of CoQ deficiency. nih.gov This demonstrates a critical role for the CoQ pool, synthesized via the COQ7-dependent pathway, in regulating systemic energy expenditure and thermogenesis. nih.govbiorxiv.org

| Interacting Protein/Process | Functional Relationship with Coenzyme Q | Consequence of CoQ Deficiency | Reference |

| Uncoupling Protein 1 (UCP1) | CoQ is an obligatory cofactor for its proton transport function. | Decreased UCP1 expression and impaired thermogenesis. | nih.gov, amazonaws.com, nih.gov |

| Ferroptosis Suppressor Protein 1 (FSP1) | Reduces CoQ to ubiquinol to suppress lipid peroxidation. | Reduced capacity to suppress ferroptosis. | d-nb.info |

| Mitochondrial Permeability Transition Pore (mPTP) | CoQ levels modulate the pore's open probability. | Increased oxidative stress can promote pore opening. | nih.gov, nih.gov |

Regulatory Mechanisms Governing Coq7 Expression and Activity

Transcriptional Regulation of COQ7 Gene Expression

Role of Specific Transcription Factors

Several transcription factors have been identified that modulate the expression of the COQ7 gene (or its yeast homolog, CAT5), often in response to cellular stress.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In human cells, the transcription factor NF-κB plays a crucial role in upregulating COQ7 expression in response to oxidative stress. For instance, treatment with the chemotherapeutic agent camptothecin activates NF-κB, which then binds specifically to two κB binding sites located in the 5'-flanking region of the COQ7 gene. This binding functionally induces COQ7 expression and subsequently enhances CoQ biosynthesis. Studies have indicated that the NF-κB dimer that recognizes one of these sites is composed of p65 and p50 subunits, while a p50/p50 homodimer likely binds to the other site. This mechanism represents a key survival response, linking stress signaling directly to the production of the antioxidant CoQ.

Msn2/4p: In the yeast Saccharomyces cerevisiae, the transcription factors Msn2p and Msn4p are master regulators of the environmental stress response (ESR). They activate a wide array of genes in response to conditions like glucose starvation, heat shock, and oxidative stress by binding to stress response elements (STREs) in their promoters. The yeast homolog of COQ7, CAT5, is known to be repressed by high glucose levels and induced upon the diauxic shift when cells switch to respiratory metabolism. This pattern of expression is characteristic of Msn2/4p targets, suggesting that these factors are responsible for upregulating CAT5 transcription when fermentable carbon sources are depleted, thereby preparing the cell for respiratory growth.

Yap1p and Hsf1p: The yeast transcription factor Yap1p is a key regulator of the oxidative stress response, while Hsf1p (Heat Shock Factor 1) is the master regulator of the heat shock response. Although the yeast CAT5 gene is responsive to both oxidative and heat stress, direct binding of Yap1p or Hsf1p to its promoter has not been definitively established in the available research. However, given their central role in these stress pathways, it is plausible that they contribute to the regulation of CAT5 expression, potentially through indirect mechanisms or as-yet-unidentified binding sites.

Environmental and Nutritional Influences on Transcriptional Induction

The transcriptional control of COQ7 is highly responsive to external cues, allowing the cell to fine-tune CoQ levels.

Nutrient Availability: In yeast, the expression of COQ7/CAT5 is significantly influenced by the available carbon source. High glucose levels repress its transcription, a state where fermentative metabolism is favored. Conversely, upon glucose exhaustion (a state of nutritional limitation), its expression is induced to support the shift to respiratory metabolism. Similarly, in human cells, depriving cells of serum, a source of growth factors and nutrients, leads to a reduction in COQ7 mRNA levels.

Oxidative Stress: As mentioned, oxidative stress is a potent inducer of COQ7 expression in mammals through the NF-κB pathway. This induction is a protective mechanism, increasing the synthesis of the antioxidant CoQ to counteract cellular damage from reactive oxygen species (ROS).

Post-Transcriptional and Translational Control

Following transcription, the regulation of COQ7 expression continues at the level of its messenger RNA (mRNA), where its stability, lifespan, and translation into protein are controlled by specific RNA-binding proteins (RBPs).

Regulation of COQ7 mRNA Stability and Lifespan

The stability of the COQ7 mRNA transcript is a critical control point. The 3'-untranslated region (UTR) of the mRNA contains specific sequences that act as binding sites for RBPs that can either protect the mRNA from degradation or target it for destruction. Research has shown that lowering the levels of the RBP HuR, either through gene silencing or by serum deprivation, destabilizes the COQ7 mRNA, reduces its half-life, and consequently decreases COQ7 protein levels and the rate of CoQ biosynthesis nih.gov.

Involvement of RNA-Binding Proteins in COQ7 Translation

A dynamic interplay between different RBPs determines the fate of the COQ7 mRNA.

HuR (Human antigen R): This protein binds to the 3'-UTR of COQ7 mRNA and acts as a stabilizing factor. By enhancing the lifespan of the mRNA transcript, HuR helps to maintain the necessary levels of COQ7 protein required for efficient oxidative phosphorylation nih.gov.

hnRNP C1/C2 (heterogeneous nuclear ribonucleoproteins C1/C2): These proteins also bind to the COQ7 3'-UTR, but their binding appears to require the presence of HuR. In contrast to HuR, hnRNP C1/C2 seems to promote the degradation of the mRNA, as silencing these proteins modestly stabilizes the COQ7 transcript nih.gov.

Puf3p: In yeast, the Pumilio family RBP, Puf3p, plays a role in repressing the translation of CAT5/COQ7 mRNA. It achieves this by binding to a non-canonical sequence within the mRNA's 3'-UTR. This repressive action occurs under both fermentable and respiratory growth conditions, adding another layer of post-transcriptional control.

The balance between stabilizing proteins like HuR and destabilizing factors like hnRNP C1/C2 allows for precise post-transcriptional modulation of COQ7 expression in response to cellular needs.

Table 1: Regulatory Roles of Key Proteins in COQ7/CAT5 Expression

| Regulator | Type | Organism | Target | Function |

|---|---|---|---|---|

| NF-κB | Transcription Factor | Human | COQ7 Gene Promoter | Induces transcription in response to oxidative stress. |

| Msn2/4p | Transcription Factors | Yeast | CAT5 Gene Promoter | Induces transcription in response to glucose starvation and other stresses. |

| HuR | RNA-Binding Protein | Human | COQ7 mRNA 3'-UTR | Stabilizes mRNA, increasing its half-life and promoting protein expression. |

| hnRNP C1/C2 | RNA-Binding Proteins | Human | COQ7 mRNA 3'-UTR | Promotes mRNA degradation; binding is dependent on HuR. |

| Puf3p | RNA-Binding Protein | Yeast | CAT5 mRNA 3'-UTR | Represses translation. |

Post-Translational Modifications of COQ7 Protein

After the COQ7 protein is synthesized, its activity is further regulated by post-translational modifications (PTMs). These are chemical alterations to the protein that can switch its function on or off, representing the most immediate level of cellular control.

Phosphorylation/Dephosphorylation: This is a key regulatory mechanism for COQ7 activity. In yeast, the Coq7p protein is phosphorylated under fermentative conditions, which correlates with lower CoQ synthesis. When the cell switches to respiratory metabolism, Coq7p is dephosphorylated, activating it. The mitochondrial phosphatase Ptc7 is responsible for this dephosphorylation. A similar mechanism exists in humans, where the phosphatase PPTC7 dephosphorylates COQ7 nih.govnih.gov. This dephosphorylation by PPTC7 is crucial for adapting to starvation and pro-oxidant conditions, facilitating the induction of mitochondrial metabolism nih.govnih.gov.

Ubiquitination: The human COQ7 protein can be modified by the addition of ubiquitin at the lysine 85 residue. Ubiquitination is often a signal for protein degradation, suggesting that the cellular levels of COQ7 protein can be controlled by targeted destruction via the proteasome system.

Table 2: Post-Translational Modifications of COQ7 Protein

| Modification | Description | Effect on COQ7 |

|---|---|---|

| Phosphorylation | Addition of a phosphate group (e.g., at Ser20, Ser28, Thr32 in yeast). | Correlates with an inactive state and reduced CoQ biosynthesis. |

| Dephosphorylation | Removal of a phosphate group by a phosphatase (e.g., Ptc7 in yeast, PPTC7 in humans). | Activates the protein, increasing CoQ biosynthesis, especially under respiratory conditions nih.govnih.gov. |

| Ubiquitination | Covalent attachment of ubiquitin protein (e.g., at Lys85 in humans). | Likely targets the protein for degradation, regulating its cellular abundance. |

| Metalation | Binding of metal ions (e.g., iron) in the active site. | Essential for catalytic activity; incorrect metalation (e.g., with manganese) can inhibit function but increase protein stability. |

Phosphorylation-Dephosphorylation Cycles Affecting COQ7 Activity (e.g., Ptc7p)

A key post-translational modification governing COQ7 activity is the phosphorylation-dephosphorylation cycle. In yeast, the phosphorylation state of Coq7p is a critical regulation point in the biosynthesis of Coenzyme Q6 (CoQ6) nih.gov. The non-phosphorylated form of Coq7p is associated with increased CoQ6 levels, while phosphomimetic versions of the protein lead to decreased CoQ content nih.gov. This indicates that dephosphorylation activates the enzyme.

The primary mediator of this activation is a mitochondrial phosphatase known as Ptc7p in yeast and its human ortholog, PPTC7 nih.govnih.govnih.gov. Ptc7p, a Ser/Thr phosphatase, directly interacts with and dephosphorylates Coq7p to induce CoQ biosynthesis nih.govnih.govsci-hub.seresearchgate.net. This activation of COQ7 is essential for promoting respiratory metabolism and enhancing resistance to oxidative stress nih.govnih.gov. Studies have demonstrated a direct relationship between the expression of the Ptc7p phosphatase and the dephosphorylation state of Coq7p, establishing Coq7p as a natural substrate for Ptc7p nih.gov. In human cells, PPTC7 has been identified as a bona fide protein phosphatase that dephosphorylates human COQ7, and its expression level dictates the cellular content of CoQ10 nih.govresearchgate.net. The physiological role of PPTC7 becomes particularly important during adaptation to starvation and pro-oxidant conditions, where it facilitates mitochondrial metabolism while preventing the accumulation of reactive oxygen species (ROS) nih.gov.

| Regulator | Organism | Target | Mode of Action | Effect on COQ7 Activity | Overall Impact |

|---|---|---|---|---|---|

| Ptc7p | Yeast (S. cerevisiae) | Coq7p | Dephosphorylation | Activation | Induces CoQ6 biosynthesis, enhances aerobic metabolism and oxidative stress resistance nih.govnih.gov. |

| PPTC7 | Human | COQ7 | Dephosphorylation | Activation | Regulates CoQ10 levels, required for adaptation to respiratory conditions and starvation nih.govresearchgate.net. |

Interaction with Regulatory Proteins (e.g., COQ9, ADCK1-5)

COQ7 activity is also tightly regulated through its interaction with other proteins within the CoQ biosynthetic complex, often referred to as the Q-synthome.

COQ9: A critical interaction for COQ7 function is its association with COQ9, a lipid-binding protein nih.govmdpi.comnih.gov. COQ9 is not an enzyme itself but acts as an auxiliary protein, essential for the function of COQ7 mdpi.com. Structural and functional studies have shown that COQ9 physically and functionally interacts with COQ7 nih.govnih.govornl.govresearchgate.netresearchgate.net. It is proposed that COQ9 binds the lipid substrate for COQ7, demethoxyubiquinone (DMQ), and presents it to the COQ7 active site nih.govmdpi.com. This interaction is crucial, as mutations disrupting the COQ7-COQ9 complex lead to the accumulation of DMQ and a severe deficiency in CoQ biosynthesis nih.govgencat.cat. The formation of a stable COQ7:COQ9 complex not only facilitates substrate access but also stabilizes the entire CoQ biosynthetic complex mdpi.comresearchgate.netnih.gov. Cryo-electron microscopy has revealed that the human COQ7:COQ9 complex can form a higher-order heterotetramer that reshapes the mitochondrial inner membrane, likely creating a microenvironment that allows hydrophobic precursors to be accessed and modified efficiently mdpi.comnih.gov.

| Finding | Description | Significance | Source |

|---|---|---|---|

| Physical Interaction | Human COQ9 and COQ7 form a stable complex in vitro and in vivo. | Essential for the stability and function of both proteins within the Q-synthome. | nih.govnih.govresearchgate.net |

| Functional Role | COQ9 is a lipid-binding protein that is thought to present the DMQ substrate to COQ7. | Enables the catalytic activity of COQ7; mutations in COQ9 lead to DMQ accumulation. | nih.govmdpi.comnih.gov |

| Structural Impact | The COQ7:COQ9 complex forms a heterotetramer that can curve the mitochondrial membrane. | May create a specialized nano-chamber for efficient synthesis and trafficking of hydrophobic CoQ intermediates. | mdpi.comnih.gov |

| Disease Relevance | Mutations in COQ9 or COQ7 that disrupt their interaction are linked to severe primary CoQ10 deficiency. | Highlights the critical nature of this protein-protein interaction for human health. | gencat.cat |

ADCK1-5: The AarF domain-containing kinase (ADCK) family is another group of mitochondrial proteins implicated in the regulation of CoQ biosynthesis researchgate.net. This family includes five isoforms in humans (ADCK1-5), with COQ8A (ADCK3) and COQ8B (ADCK4) being well-established components of the CoQ pathway unipd.itnih.gov. While the precise roles of ADCK1 and ADCK5 are still being investigated, the ADCK family is generally believed to be involved in maintaining mitochondrial homeostasis, energy production, and the regulation of CoQ biosynthesis researchgate.netunipd.it. They are thought to function as chaperones or regulators within the Q-synthome, potentially influencing the assembly or stability of the complex that includes COQ7. However, studies knocking out ADCK1 and ADCK5 in a human cell line did not find significant changes in CoQ10 levels, suggesting their roles may be redundant or context-specific unipd.it.

Feedback Mechanisms within the Coenzyme Q Biosynthesis Pathway

The regulation of the CoQ biosynthesis pathway likely involves feedback mechanisms to match production with cellular demand, although these are not as well-defined as other regulatory layers. One potential example of a feedback response can be observed in studies involving metal-ion-induced inhibition of COQ7. When COQ7, a di-iron carboxylate hydroxylase, is inhibited by exposure to manganese, which is thought to displace the catalytic iron, cells respond by increasing the total protein level of COQ7 nih.gov. This upregulation of COQ7 protein in response to its inactivation suggests a compensatory mechanism, where the cell attempts to overcome the block in the pathway by synthesizing more of the enzyme nih.gov. This response hints at a feedback loop where the lack of the final product (CoQ) or the accumulation of an intermediate (DMQ) may signal for the increased expression of key enzymes in the pathway. However, the specific signaling molecules and pathways that mediate this feedback remain an active area of investigation.

Genetic Manipulation and Model Systems in Coenzyme Q7 Research

Murine Models of COQ7 Perturbation

Mouse models have been instrumental in understanding the role of COQ7 in mammalian development and physiology, revealing consequences of its deficiency that range from embryonic lethality to extended lifespan.

Complete inactivation of the Coq7 gene (knockout, Coq7-/-) in mice results in embryonic lethality. nih.gov Studies have shown that Coq7-/- embryos fail to survive beyond embryonic day 10.5 to 13.5. mdpi.comnih.gov This demonstrates the absolute requirement of COQ7 for normal embryonic development. The lethal phenotype is associated with a failure to produce Coenzyme Q9 (the primary form in mice), and a corresponding accumulation of its precursor, demethoxyubiquinone (DMQ9). nih.gov Specific developmental defects observed in knockout embryos include an immature neural tube and disorganized neuroepithelium, highlighting the critical role of COQ7 in neurogenesis. nih.gov

In stark contrast, heterozygous mice (Coq7+/-), which have one functional copy of the gene, are viable, fertile, and exhibit no obvious anatomical or behavioral defects. mdpi.comnih.gov Remarkably, these heterozygous mice show a significant increase in lifespan, up to 30%, compared to their wild-type littermates. nih.govnih.gov This suggests that a partial, lifelong reduction in COQ7 activity confers a longevity advantage. In very old Coq7+/- mice, a phenomenon of loss of heterozygosity has been observed in the liver, where clusters of cells lose the remaining functional Coq7 allele, suggesting a selective advantage for cells with complete COQ7 deficiency in aged tissues. nih.govnih.gov

The extended lifespan of Coq7+/- mice is paradoxically associated with mitochondrial dysfunction, particularly evident in young animals. mdpi.comnih.govresearchgate.net These mice exhibit reduced mitochondrial oxygen consumption, impaired electron transport chain function, and lower levels of ATP synthesis. mdpi.comnih.gov This early-life mitochondrial inefficiency is believed to trigger a beneficial, long-term adaptive response. mdpi.com

Table 2: Comparison of Coq7 Murine Models

| Genotype | Viability | Key Phenotypes | Mitochondrial Function | Reference |

|---|---|---|---|---|

| Coq7-/- (Knockout) | Embryonically lethal (E10.5-E13.5) | Accumulation of DMQ9, defective neurogenesis | Severely impaired; no CoQ9 synthesis | mdpi.comnih.gov |

| Coq7+/- (Heterozygous) | Viable and fertile | Increased lifespan (~30%), lower systemic oxidative damage | Reduced respiration and ATP synthesis, increased mitochondrial ROS | mdpi.comnih.govnih.gov |

Saccharomyces cerevisiae as a Eukaryotic Cellular Model

The budding yeast Saccharomyces cerevisiae has been a foundational model for dissecting the molecular functions of the CoQ biosynthetic pathway. Yeast mutants deficient in ubiquinone biosynthesis, known as coq mutants, are unable to grow on non-fermentable carbon sources like ethanol (B145695) or glycerol, a phenotype that makes them easy to identify and study. nih.govnih.gov

Deletion or mutation of the COQ7 gene in yeast results in a respiration-deficient phenotype due to the absence of Coenzyme Q6 (the yeast form). nih.gov These mutants accumulate earlier intermediates in the biosynthetic pathway. For example, the coq7-1 point mutant accumulates demethoxyubiquinone (DMQ6), while complete coq7 deletion mutants accumulate an even earlier intermediate, 3-hexaprenyl-4-hydroxybenzoate. nih.gov This has been crucial in placing the function of the Coq7 protein as a hydroxylase responsible for one of the final steps in the pathway. nih.govnih.gov Studies in yeast have also been vital in showing that Coq7 functions as part of a larger multi-subunit enzyme complex, the "CoQ-synthome," and that its stability and function can depend on other Coq proteins, such as Coq9. frontiersin.org

Elucidating the Coenzyme Q Biosynthetic Complex Assembly and Regulation

Coenzyme Q biosynthesis in eukaryotes is a complex process that takes place at the inner mitochondrial membrane and is carried out by a multi-subunit complex, often referred to as the CoQ synthome or complex Q. nih.gov COQ7 is a critical component of this complex, catalyzing the penultimate step in the biosynthesis of CoQ. nih.gov The assembly and regulation of this complex are tightly controlled to meet the cell's metabolic demands.

Research in yeast has shown that the assembly of the CoQ biosynthetic complex is a stepwise process that begins with a nucleation event initiated by the Coq2 protein and the precursor HHB. nih.gov This is followed by the assembly of a pre-complex, which then matures into the fully functional complex. nih.gov The stability and activity of the CoQ synthome are highly interdependent, with the loss of one component often leading to the degradation of others. nih.gov For instance, in yeast, the deletion of genes coq3–coq9 results in the depletion of multiple Coq proteins. nih.gov

The regulation of the CoQ biosynthetic complex occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational. In yeast, the expression of several COQ genes, including COQ5, COQ7, and COQ8, is upregulated when cells are grown on non-fermentable carbon sources like glycerol, indicating a response to increased respiratory demand. nih.gov In mammalian cells, the transcription factor NF-κB can induce the expression of COQ7 in response to oxidative stress. nih.gov Post-transcriptional regulation of COQ7 has also been observed, with RNA-binding proteins such as HuR and hnRNP C1/C2 influencing the stability of COQ7 mRNA. nih.govfrontiersin.org Depletion of HuR leads to reduced COQ7 mRNA stability, decreased COQ7 protein levels, and consequently, a lower rate of CoQ biosynthesis. nih.gov

Post-translational modifications also play a crucial role in regulating the CoQ biosynthetic pathway. In yeast, the activity of Coq7 is regulated by a phosphorylation-dephosphorylation cycle that is dependent on nutrient availability. nih.govnih.gov The mitochondrial phosphatase PTC7 is involved in this regulatory process. nih.gov Furthermore, the interaction of COQ7 with other CoQ proteins, such as COQ9, is essential for its function. COQ9 is a lipid-binding protein that is thought to facilitate the presentation of the hydrophobic substrate to the active site of COQ7. researchgate.netmdpi.com Structural and functional analyses have provided insights into the COQ7:COQ9 complex, revealing a heterotetrameric structure. nih.gov

Table 1: Regulation of the Coenzyme Q Biosynthetic Complex and COQ7

| Regulatory Level | Mechanism | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| Transcriptional | Upregulation in response to respiratory demand | Yeast | Increased expression of COQ5, COQ7, COQ8 on glycerol. | nih.gov |

| Oxidative stress response | Mammalian cells | NF-κB induces COQ7 expression. | nih.gov | |

| Post-transcriptional | mRNA stability | Human cells | HuR and hnRNP C1/C2 bind to COQ7 3'-UTR; HuR depletion destabilizes COQ7 mRNA. | nih.govfrontiersin.org |

| Post-translational | Phosphorylation/dephosphorylation | Yeast | Nutrient-dependent phosphorylation of Coq7 regulates its activity. | nih.govnih.gov |

| Protein-protein interaction | Human | COQ9 interacts with and is required for COQ7 function. | researchgate.netmdpi.com |

Genetic Screens and Mutational Analysis for CoQ Pathway Components

Genetic screens, particularly in the yeast Saccharomyces cerevisiae, have been fundamental in identifying the genes involved in CoQ biosynthesis. fujifilmcdi.com Yeast mutants unable to grow on non-fermentable carbon sources, a phenotype indicative of respiratory deficiency, were instrumental in the initial identification of the coq complementation groups, including coq7. fujifilmcdi.com These screens laid the groundwork for identifying the human orthologs of the CoQ biosynthetic genes. researchgate.net

Mutational analysis in various model organisms has further elucidated the function of COQ7. In yeast, deletion of the COQ7 gene (also known as CAT5) leads to a deficiency in CoQ biosynthesis and an inability to grow on respiratory carbon sources. researchgate.netnih.gov This phenotype can be rescued by the expression of the wild-type CAT5 gene. researchgate.netnih.gov The coq7 null mutants in yeast accumulate an early intermediate in the CoQ biosynthetic pathway, 3-hexaprenyl-4-hydroxybenzoate, while some point mutants accumulate demethoxyubiquinone, the substrate of Coq7. fujifilmcdi.com

In the nematode Caenorhabditis elegans, the COQ7 homolog is encoded by the clk-1 gene. mdpi.com Mutations in clk-1 lead to decreased CoQ9 levels, accumulation of the intermediate demethoxyubiquinone (DMQ9), and a slowed life cycle. nih.gov

Mouse models have also been critical in understanding the in vivo role of COQ7. Complete knockout of the Coq7 gene in mice is embryonically lethal, highlighting the essential role of CoQ biosynthesis during development. mdpi.combohrium.com Coq7 knockout embryos exhibit developmental arrest and an immature neural tube, indicating the importance of COQ7 for neurogenesis. bohrium.com Heterozygous Coq7+/- mice are viable but show reduced mitochondrial oxygen consumption and ATP synthesis. nih.gov Interestingly, these heterozygous mice have an extended lifespan compared to their wild-type littermates. mdpi.com

Mammalian Cell Culture Systems

In Vitro Studies of COQ7 Function and Regulation in Human and Other Mammalian Cell Lines

Mammalian cell culture systems, including immortalized cell lines and primary cells derived from patients, are invaluable tools for studying COQ7 function and the effects of its deficiency. utah.eduresearchgate.net Patient-derived fibroblasts have been extensively used to confirm the pathogenicity of COQ7 variants identified through genetic testing.

Studies in fibroblasts from patients with COQ7 mutations have consistently shown reduced levels of CoQ10 and an accumulation of its precursor, demethoxyubiquinone (DMQ10). nih.gov These biochemical abnormalities are often accompanied by impaired mitochondrial respiration, as evidenced by decreased oxygen consumption rates. For example, fibroblasts from patients with a homozygous p.Met1? variant in COQ7 exhibited a significant depletion of the COQ7 protein, reduced CoQ10 levels, and deficient mitochondrial respiration. nih.gov Similarly, fibroblasts from a patient with a p.Arg54Gln mutation showed a drastic loss of COQ7 protein expression and a moderate decrease in CoQ10 levels.

Rescue experiments, where the wild-type COQ7 gene is expressed in patient-derived fibroblasts, have been used to confirm that the observed mitochondrial defects are a direct result of the COQ7 mutations. researchgate.net The introduction of wild-type COQ7 can restore mitochondrial respiration in these cells. researchgate.net

In addition to patient fibroblasts, engineered cell lines have been employed to study COQ7. For instance, mouse embryonic fibroblasts (MEFs) from Mclk1 (the mouse ortholog of COQ7) knockout mice have been used as a platform to test the functionality of human COQ7 variants. utah.edu Expression of wild-type human COQ7 in these cells rescues CoQ biosynthesis, while the expression of pathogenic variants fails to do so or provides only partial rescue. Commercially available knockout cell lines, such as HEK293, HeLa, and A549 with CRISPR/Cas9-mediated deletion of COQ7, offer standardized models to investigate the downstream effects of COQ7 absence on cellular processes like mitochondrial efficiency and oxidative stress.

Application of Induced Pluripotent Stem Cell (iPSC) Models for Mechanistic Insights

Induced pluripotent stem cells (iPSCs) offer a powerful platform for modeling diseases in a patient-specific and tissue-relevant manner. mdpi.comresearchgate.net By reprogramming somatic cells, such as fibroblasts, from patients with COQ7 mutations into iPSCs, researchers can then differentiate these iPSCs into various cell types that are affected by the disease, including neurons and cardiomyocytes. researchgate.net

This technology is particularly valuable for studying neurodegenerative aspects of CoQ10 deficiency, as it allows for the generation of human neurons that carry the patient's specific mutations. nih.gov For instance, iPSC-derived motor neurons from patients with distal hereditary motor neuropathy caused by biallelic COQ7 variants showed increased levels of extracellular neurofilament light protein, which is a marker of axonal degeneration. nih.gov This finding provides a direct cellular link between COQ7 deficiency and the neuronal pathology observed in these patients. nih.gov

iPSC models also allow for the investigation of mitochondrial dysfunction in disease-relevant cell types. researchgate.net In the context of other mitochondrial diseases, iPSC-derived neurons have been shown to exhibit altered mitochondrial morphology, dynamics, and increased susceptibility to stress. nih.gov Similar approaches can be applied to COQ7-deficient iPSC-derived cells to gain deeper mechanistic insights into how COQ7 dysfunction leads to tissue-specific pathologies. Furthermore, these models provide a platform for testing potential therapeutic strategies in a human, disease-relevant context. researchgate.net

Functional Characterization of COQ7 Genetic Variants in Model Systems

The functional characterization of COQ7 genetic variants in various model systems has been crucial for establishing genotype-phenotype correlations and understanding the molecular basis of CoQ10 deficiency. nih.gov A range of variants, from hypomorphic alleles that result in a partial loss of function to amorphic variants that lead to a complete loss of function, have been studied. researchgate.net

The yeast Saccharomyces cerevisiae has proven to be a robust system for rapidly assessing the functional impact of human COQ7 variants. researchgate.netnih.gov By expressing human COQ7 variants in a yeast strain lacking the endogenous CAT5 gene, researchers can assess the ability of these variants to rescue the respiratory growth defect. researchgate.netnih.gov For example, studies have shown that while wild-type human COQ7 can complement the yeast mutant, many pathogenic variants identified in patients fail to do so. researchgate.netnih.gov However, some variants, such as those equivalent to the human p.Arg54Gln, p.Arg107Trp, and a complex allele p.[Thr103Met;Leu111Pro], were found to partially rescue the growth defect, indicating that they are hypomorphic alleles. researchgate.netnih.gov

Table 2: Functional Characterization of Selected Human COQ7 Variants in a Yeast Model

| Human Variant | Equivalent Yeast Variant | Growth Rescue on Respiratory Media | Classification | Reference(s) |

|---|---|---|---|---|

| p.Arg54Gln | p.Arg57Gln | Partial | Hypomorphic | researchgate.netnih.gov |

| p.Ile66Asn | p.Ile69Asn | Partial | Hypomorphic | researchgate.netnih.gov |

| p.Arg107Trp | p.Arg112Trp | Partial | Hypomorphic | researchgate.netnih.gov |

| p.[Thr103Met;Leu111Pro] | p.[Lys108Met;Leu116Pro] | Partial | Hypomorphic | researchgate.netnih.gov |

| Other pathogenic variants | - | No rescue | Severe/Amorphic | researchgate.netnih.gov |

In mammalian cell models, the functional consequences of COQ7 variants are often assessed by measuring COQ7 protein levels, CoQ10 biosynthesis, and mitochondrial function. Studies in patient fibroblasts have revealed that different variants can have varying effects on COQ7 protein stability and enzymatic activity, which in turn correlates with the severity of the clinical phenotype. For example, some variants lead to a drastic reduction in COQ7 protein levels, while others may result in a protein that is present but has reduced catalytic efficiency. nih.gov The specific combination of biallelic variants in a patient can generate precise pathophysiological alterations, which may explain the phenotypic variability observed among individuals with COQ7 deficiency.

These model systems have also been instrumental in evaluating potential therapeutic approaches. For instance, the supplementation with 2,4-dihydroxybenzoic acid (2,4-diHB), a compound that can bypass the enzymatic step catalyzed by COQ7, has been tested in yeast and mammalian cells harboring COQ7 mutations. researchgate.netnih.gov In yeast, 2,4-diHB was shown to rescue the growth defect of both leaky and severe mutants. researchgate.netnih.gov In patient fibroblasts, the response to such bypass therapies can be variable, likely depending on the specific nature of the COQ7 variants and their impact on the stability of the CoQ biosynthetic complex.

Advanced Methodologies and Future Research Directions

Analytical Methodologies for Coenzyme Q7 and its Metabolites

Accurate measurement of CoQ7 and its metabolic precursors and derivatives is fundamental to understanding its physiological and pathological significance. A range of sophisticated analytical techniques have been developed and refined for this purpose.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of Coenzyme Q homologs from complex biological matrices. nih.gov Reverse-phase HPLC is a commonly employed technique for the analysis of Coenzyme Q compounds. ijpsonline.com This method's adaptability allows for the determination of both the oxidized (ubiquinone) and reduced (ubiquinol) forms of Coenzyme Q, which is crucial for assessing the cellular redox state. nih.gov

Methodologies have been developed for the simultaneous estimation of different Coenzyme Q homologs. nih.gov The detection of these compounds is typically achieved using ultraviolet (UV) detectors, with a characteristic absorbance at 275 nm. nih.govijpsonline.com The successful application of HPLC has been demonstrated in various biological samples, including plasma, tissues, and cellular extracts. nih.govnih.gov The precision and reproducibility of HPLC methods make them invaluable for quantitative studies of this compound. nih.gov

| Parameter | Description | Typical Values/Ranges |

|---|---|---|

| Stationary Phase | The solid material in the column that separates the analytes. | Reverse-phase C18 columns are commonly used. |

| Mobile Phase | The solvent that moves the analytes through the column. | Mixtures of organic solvents like methanol, ethanol (B145695), and isopropanol (B130326) are frequently utilized. nih.gov |

| Detection Wavelength | The specific wavelength of UV light used to detect the Coenzyme Q compounds. | 275 nm is the standard wavelength for detection. nih.govijpsonline.com |

| Linearity Range | The concentration range over which the detector response is proportional to the analyte concentration. | Can range from 0.10 to 100 µg/mL for Coenzyme Q10, with similar principles applying to CoQ7. nih.gov |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and specificity for the analysis of this compound and its metabolites. nih.govnih.gov This technique is a powerful tool for identifying and quantifying biomolecules in complex biological samples. researchgate.netnih.gov Stable isotope dilution (SID) LC-MS/MS is a gold-standard quantitative method that utilizes isotopically labeled internal standards to correct for variations during sample preparation and analysis, thereby ensuring high accuracy and precision. nih.govescholarship.org